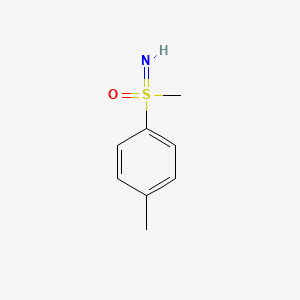

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Description

The exact mass of the compound Imino(methyl)(4-methylphenyl)-lambda6-sulfanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172827. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Imino(methyl)(4-methylphenyl)-lambda6-sulfanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imino(methyl)(4-methylphenyl)-lambda6-sulfanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

imino-methyl-(4-methylphenyl)-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMQMMJNWFJFBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=N)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305941 | |

| Record name | 1-(S-Methanesulfonimidoyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22132-97-4 | |

| Record name | NSC172827 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(S-Methanesulfonimidoyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to S-Methyl-S-(4-methylphenyl)sulfoximine and the Ascendant Role of Sulfoximines in Modern Chemistry

This guide provides a comprehensive technical overview of S-methyl-S-(4-methylphenyl)sulfoximine, a representative member of the sulfoximine class of compounds. The nomenclature "Imino(methyl)(4-methylphenyl)-lambda6-sulfanone" is non-standard; the correct and widely accepted term is sulfoximine. We will delve into the synthesis, properties, reactivity, and burgeoning applications of this functional group, with a particular focus on its relevance to researchers, chemists, and professionals in drug development.

Introduction: The Sulfoximine Functional Group - A Rising Star in Medicinal Chemistry

For decades, the sulfoximine functional group, the mono-aza analogue of the ubiquitous sulfone, remained a niche area of chemistry.[1][2] However, a recent surge in interest has positioned sulfoximines as a privileged functional group in drug discovery and agrochemicals.[3][4] This ascent is driven by a unique combination of physicochemical properties that address common challenges in medicinal chemistry.

Unlike the flat, two-dimensional geometry of a sulfone, a sulfoximine features a tetrahedral sulfur atom. When the two carbon substituents are different, as in S-methyl-S-(4-methylphenyl)sulfoximine, this creates a stable, stereogenic center at the sulfur atom.[5] This three-dimensional structure provides an additional vector for probing molecular interactions, a critical aspect of modern drug design.[6]

Key advantages of incorporating a sulfoximine moiety include:

-

Bioisosterism: Sulfoximines serve as effective bioisosteres for sulfones and sulfonamides, often improving pharmacokinetic profiles.[5][7]

-

Improved Physicochemical Properties: Replacement of a sulfone with a sulfoximine can lead to enhanced aqueous solubility and metabolic stability.[3][8] The unsubstituted (N-H) sulfoximine nitrogen can act as a hydrogen bond donor, a feature absent in sulfones.[4][9]

-

Tunable Functionality: The nitrogen atom can be unsubstituted (N-H) or functionalized with a wide array of substituents (N-R), allowing for fine-tuning of a molecule's properties and providing a handle for attaching other molecular fragments.[1]

The increasing number of sulfoximine-containing compounds entering clinical trials, such as the kinase inhibitor roniciclib, underscores the growing acceptance and utility of this once-neglected functional group.[2]

Caption: Comparison of Sulfone and Sulfoximine Properties.

Synthesis and Stereocontrol

The synthesis of sulfoximines has evolved significantly, moving from harsh, limited-scope methods to robust and stereoselective strategies. The primary challenge and opportunity lie in controlling the stereochemistry at the sulfur center, as the biological activity of enantiomers can differ profoundly.[3]

Classical Synthesis from Sulfoxides

A foundational route to S-methyl-S-(4-methylphenyl)sulfoximine begins with the corresponding sulfoxide, methyl p-tolyl sulfoxide. The imination of the sulfoxide can be achieved using various nitrogen sources.

A well-established method involves reaction with O-mesitylsulfonylhydroxylamine (MSH). This reaction proceeds with retention of configuration at the sulfur center, making it a valuable tool for asymmetric synthesis if an enantiopure sulfoxide is used as the starting material.[10]

Protocol 1: Imination of (R)-(+)-Methyl p-tolyl sulfoxide

-

Dissolution: Dissolve (R)-(+)-methyl p-tolyl sulfoxide (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Addition of Reagent: Cool the solution to 0 °C and add a solution of O-mesitylsulfonylhydroxylamine (MSH) (1.1 eq) in DCM dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting sulfoxide.

-

Work-up: Quench the reaction by adding aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiopure sulfoximine.

Modern Catalytic Approaches

Recent advances have focused on more efficient and safer catalytic methods. Rhodium-catalyzed direct imination of sulfoxides using sources like ammonium carbamate and an oxidant like (diacetoxyiodo)benzene provides a metal-catalyzed route to NH-sulfoximines.[11][12] Another powerful strategy is the catalytic enantioselective alkylation of sulfenamides, which builds the chiral sulfur center directly.[3][13]

Caption: General Asymmetric Synthesis of a Chiral Sulfoximine.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification and characterization of S-methyl-S-(4-methylphenyl)sulfoximine.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NOS | [14] |

| Molecular Weight | 169.24 g/mol | [14] |

| Boiling Point | 253.6 °C at 760 mmHg | [14] |

| Density | 1.12 g/cm³ | [14] |

| LogP | 2.996 | [14] |

| pKa (NH₂⁺) | ~2.7 (in water, for general sulfoximines) | [5] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is characteristic. For a related compound, (S)-(4-Bromophenyl)(imino)(methyl)-λ6-sulfanone, the methyl protons appear as a singlet around 3.10 ppm, and the aromatic protons show as doublets in the 7.70-7.88 ppm range.[12] The N-H proton typically appears as a broad singlet.

-

¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon (~46 ppm), the aromatic carbons (128-143 ppm), and the tolyl methyl carbon.[12]

-

IR Spectroscopy: Key vibrational bands include N-H stretching (around 3300 cm⁻¹), C=C aromatic stretching (~1570 cm⁻¹), and the characteristic S=O and S=N stretches (typically in the 1220 cm⁻¹ and 950 cm⁻¹ regions, respectively).[12]

Chemical Reactivity

The sulfoximine moiety is a versatile functional group with several sites for chemical modification, making it a powerful building block in synthesis.

N-Functionalization

The nitrogen atom is mildly basic and can be readily deprotonated and subsequently alkylated, acylated, or arylated. This allows for the introduction of diverse functionalities to explore chemical space, a key activity in drug discovery.[1] For example, N-alkynylated sulfoximines are valuable precursors for cycloaddition reactions and acid-catalyzed cyclizations, generating complex heterocyclic systems.[15][16]

α-Carbon Reactivity

The protons on the carbon adjacent to the sulfoximine group (the α-carbon) are acidic and can be removed by a strong base like n-butyllithium. The resulting lithiated species is a potent nucleophile that can react with a range of electrophiles, including aldehydes, imines, and alkyl halides, often with high diastereoselectivity.[17][18]

Caption: Key Reactivity Sites of the Sulfoximine Moiety.

Applications in Drug Discovery and Development

The unique properties of sulfoximines have made them increasingly valuable in the design of new therapeutic agents.[7]

-

Kinase Inhibitors: Many clinical candidates containing a sulfoximine moiety are kinase inhibitors. The sulfoximine group often replaces a sulfonamide, where it can form different hydrogen bonding patterns with the target protein, potentially leading to improved potency and selectivity.[2]

-

Modulation of ADME/Tox Properties: The introduction of a sulfoximine can significantly alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It can improve solubility, reduce lipophilicity, and block sites of metabolism, leading to more drug-like candidates.[8][9]

-

Complex Molecule Synthesis: The ability to functionalize the sulfoximine at multiple positions makes it a versatile scaffold for building complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1]

The strategic replacement of other functional groups (alcohols, amines, sulfones) with a sulfoximine is now a recognized tactic in lead optimization campaigns, highlighting its establishment in the medicinal chemist's toolbox.[1][2]

References

-

Bolm, C., & Ellman, J. A. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society. [Link]

-

G. G. L., & Bolm, C. (2013). Exploring the reactivity of N-alkynylated sulfoximines: [2 + 2]-cycloadditions. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-S coupling. Organic Chemistry Portal. [Link]

-

Lücking, U. (2019). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter Flash Talks. [Link]

-

Sharpless, K. B., & Fokin, V. V. (2022). Harnessing strain-release driven reactivity of a chiral SuFEx reagent: Stereocontrolled access to sulfinamides, sulfonimidamides, and sulfoximines. ChemRxiv. [Link]

-

Lücking, U. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

-

PapersFlow. (2026). Sulfoximine Applications in Medicinal Chemistry: Research Guide & Papers. PapersFlow. [Link]

-

Bolm, C., & G. G. L. (2016). Exploring the Reactivity of N-Alkynylated Sulfoximines: Acid-Catalyzed Cyclizations. Organic Letters. [Link]

-

Lücking, U., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. Chemistry – A European Journal. [Link]

-

SpectraBase. (n.d.). S,S-Dimethyl-N-(p-tolylsulfonyl)sulfoximine. SpectraBase. [Link]

-

Pharmaceutical Business Review. (n.d.). Sulfoximines for Drug Design. Pharmaceutical Business Review. [Link]

-

Taylor & Francis Online. (2006). Diastereoselective Reactions of Sulfoximines. Sulfur reports. [Link]

-

ResearchGate. (n.d.). Access to both enantiomers of sulfoximine 8 from the same chiral source. ResearchGate. [Link]

-

Luisi, R., & Bull, J. A. (2020). Synthesis and Transformations of NH-Sulfoximines. Synthesis. [Link]

-

Chemsrc. (2025). Sulfoximine,S-methyl-S-(4-methylphenyl). Chemsrc.com. [Link]

-

SpectraBase. (n.d.). N-[3-(p-Tolyl)prop-2-yn-1-yl]-S,S-methylphenyl sulfoximine. SpectraBase. [Link]

-

RWTH Publications. (n.d.). Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. RWTH Publications. [Link]

-

Bolm, C. (2008). Synthesis of Sulfoximine-Derived P,N Ligands and their Applications in Asymmetric Quinoline Hydrogenations. Advanced Synthesis & Catalysis. [Link]

-

Bull, J. A., et al. (2023). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]

-

Amerigo Scientific. (n.d.). (S)-(−)-Methyl p-tolyl sulfoxide (99%). Amerigo Scientific. [Link]

-

ResearchGate. (n.d.). Synthetically important S-methyl sulfoximines and S-methyl sulfoximines... ResearchGate. [Link]

-

Chemical Society, Perkin Transactions 1. (1998). Synthesis and highly diastereoselective nucleophilic epoxidation of N-(p-tolylsulfonyl)vinylsulfoximines. Royal Society of Chemistry. [Link]

-

Daugulis, O. (2022). Kinetic Resolution of Sulfur-Stereogenic Sulfoximines by Pd(II)-MPAA Catalyzed C-H Arylation and Olefination. ChemRxiv. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. papersflow.ai [papersflow.ai]

- 8. Methyl Sulfoximines for Medicinal Chemistry - Enamine [enamine.net]

- 9. Sulfoximines for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 10. (R)-(+)-メチル p-トリル スルホキシド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. ricerca.uniba.it [ricerca.uniba.it]

- 12. orgsyn.org [orgsyn.org]

- 13. Sulfoximine synthesis by C-S coupling [organic-chemistry.org]

- 14. Sulfoximine,S-methyl-S-(4-methylphenyl) | CAS#:22132-97-4 | Chemsrc [chemsrc.com]

- 15. Exploring the reactivity of N-alkynylated sulfoximines: [2 + 2]-cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and highly diastereoselective nucleophilic epoxidation of N-(p-tolylsulfonyl)vinylsulfoximines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Molecular structure and geometry of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Molecular Architecture and Stereochemical Dynamics of Imino(methyl)(4-methylphenyl)- -sulfanone: A Comprehensive Technical Guide

Executive Summary

The integration of high-valency sulfur motifs into drug discovery has fundamentally expanded the chemical space available to medicinal chemists. Among these, Imino(methyl)(4-methylphenyl)-

This whitepaper provides an in-depth technical analysis of the molecular geometry, physicochemical properties, and synthetic methodologies associated with this specific sulfoximine derivative, serving as a definitive guide for researchers and drug development professionals.

Structural Geometry and Stereochemistry

The Tetrahedral Core

The structural hallmark of Imino(methyl)(4-methylphenyl)-

The four distinct substituents attached to the sulfur atom are:

-

An imino group (

) -

An oxygen atom (

) -

A methyl group (

) -

A 4-methylphenyl (

-tolyl) group

Configurational Stability and Chirality

Because the sulfur atom is bonded to four different groups, it constitutes a stable stereogenic center, yielding two non-superimposable enantiomers:

A critical feature of sulfoximines is their exceptionally high barrier to inversion (typically

Caption: Structural features of S-methyl-S-(4-methylphenyl)sulfoximine driving PK/PD properties.

Physicochemical Profiling

The substitution of a sulfone oxygen with an imino group profoundly alters the molecule's physicochemical profile. The free

Table 1: Key Physicochemical Parameters

| Parameter | Value / Description | Impact on Drug Design |

| Molecular Formula | Low molecular weight fragment, ideal for lead optimization. | |

| Molecular Weight | 169.24 g/mol | Favorable for Lipinski's Rule of 5 compliance. |

| Topological Polar Surface Area (TPSA) | ~46.2 Ų | Excellent membrane permeability; potential for BBB penetration. |

| H-Bond Donors | 1 (from | Enables critical interactions with kinase hinge regions. |

| H-Bond Acceptors | 2 (from | Enhances solubility and target affinity. |

| Oxidation State | Highly resistant to oxidative metabolic degradation (e.g., CYP450). |

Synthetic Methodology: The Iodonitrene NH-Transfer Protocol

Historically, the synthesis of sulfoximines relied on hazardous reagents such as

The most robust and widely adopted method for synthesizing

Causality in Experimental Design

-

Ammonium Carbamate as an Ammonia Source: Instead of using hazardous ammonia gas or aqueous ammonia (which can cause hydrolytic side reactions), ammonium carbamate is a stable solid that slowly decomposes in situ to release

and -

Methanol as Solvent: Methanol is critical as it effectively solubilizes the ammonium carbamate and stabilizes the highly reactive iodonitrene intermediate via hydrogen bonding, preventing its premature decomposition[6].

Caption: NH-transfer synthesis of sulfoximines via an electrophilic iodonitrene intermediate.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system; the evolution of

-

Preparation of the Reaction Mixture: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve

-tolyl methyl sulfoxide (1.0 mmol, 154 mg) in anhydrous methanol (5.0 mL, 0.2 M concentration). -

Addition of the Ammonia Source: Add ammonium carbamate (2.0 mmol, 156 mg) to the stirring solution in a single portion. Ensure the flask is adequately vented (e.g., via a needle in a septum) to allow for the escape of

gas. -

Activation via Hypervalent Iodine: Slowly add bisacetoxyiodobenzene (

) (2.5 mmol, 805 mg) portion-wise over 5 minutes. The slow addition modulates the exothermic generation of the iodonitrene intermediate[6]. -

Reaction Progression: Stir the reaction mixture at room temperature (

) for 4 to 12 hours. Monitor the reaction via TLC (eluent: Ethyl Acetate/Hexane 1:1) or LC-MS until the complete consumption of the starting sulfoxide is observed. -

Quenching and Workup: Concentrate the reaction mixture under reduced pressure to remove methanol. Dilute the resulting residue with Dichloromethane (DCM, 20 mL) and wash with saturated aqueous sodium bicarbonate (

, 15 mL) to neutralize residual acetic acid. -

Extraction and Drying: Extract the aqueous layer with additional DCM (

mL). Combine the organic layers, dry over anhydrous sodium sulfate ( -

Purification: Purify the crude product via flash column chromatography on silica gel (gradient elution: 50% to 100% Ethyl Acetate in Hexanes, followed by 5% Methanol in DCM to elute the highly polar sulfoximine) to yield pure

-methyl-

Analytical Characterization

Validating the structural integrity of the synthesized

Table 2: Representative NMR Spectral Data ( MHz, )

| Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |

| 7.85 | Doublet (d) | 8.2 | 2H | Aromatic ortho-protons (adjacent to |

| 7.32 | Doublet (d) | 8.2 | 2H | Aromatic meta-protons (adjacent to methyl) |

| 3.10 | Singlet (s) | - | 3H | |

| 2.65 | Broad Singlet (br s) | - | 1H | |

| 2.42 | Singlet (s) | - | 3H | Aryl- |

Diagnostic Note: The chemical shift of the

Conclusion

Imino(methyl)(4-methylphenyl)-

References

-

Endotherm LSM. "Imino(methyl)(4-methylphenyl)-lambda6-sulfanone." Endotherm Life Science Molecules, 2026.[1] URL:

-

Frings, M., Bolm, C., Blum, A., & Gnamm, C. "Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery." European Journal of Medicinal Chemistry, 2017.[5] URL:

-

Gais, H.-J., et al. "Sulfoximines: Structures, Properties and Synthetic Applications." Synthesis, 2000.[2] URL:

-

Bull, J. A., Luisi, R., et al. "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer." MDPI, 2023.[5] URL:

-

Davies, T. Q., et al. "The stereochemistry of substitution at S(vi)." Organic Chemistry Frontiers (RSC Publishing), 2025.[3] URL:

-

Shen, C. "Copper-Catalyzed N−H Functionalizations of NH-Sulfoximines for C−N Bond Formation." RWTH Publications, 2013.[6] URL:

-

Wojaczyńska, E., & Wojaczyński, J. "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds." Chemical Reviews, 2020.[7] URL:

Sources

- 1. endotherm-lsm.com [endotherm-lsm.com]

- 2. researchgate.net [researchgate.net]

- 3. The stereochemistry of substitution at S( vi ) - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01043H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer | MDPI [mdpi.com]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. pubs.acs.org [pubs.acs.org]

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone CAS number and identifiers

CAS 22132-97-4 | High-Value Bioisostere & Chiral Scaffold [1]

Executive Summary

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone , commonly known as S-Methyl-S-(4-methylphenyl)sulfoximine , represents a pivotal chemotype in modern drug discovery. Structurally characterized by a tetra-coordinated hexavalent sulfur atom bearing an oxygen, a nitrogen, and two carbon substituents, this compound serves as a superior bioisostere for the sulfone moiety (

Unlike the chemically inert sulfone, the sulfoximine group (

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Parameter | Specification |

| IUPAC Name | Imino(methyl)(4-methylphenyl)- |

| Common Name | S-Methyl-S-(4-methylphenyl)sulfoximine |

| CAS Number | 22132-97-4 |

| Molecular Formula | |

| Molecular Weight | 169.24 g/mol |

| SMILES | CC1=CC=C(S(C)(=N)=O)C=C1 |

| InChIKey | XOMQMMJNWFJFBZ-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM, CHCl |

| pKa (NH) | ~24 (DMSO) - Weakly acidic, allowing N-functionalization |

| Chirality | Sulfur center is chiral.[2][3][4][5][6][7][8] CAS 22132-97-4 typically refers to the racemate unless specified as (R) or (S). |

Strategic Applications in Drug Discovery

The "Chemical Chameleon" Effect

The sulfoximine moiety is often termed a "chemical chameleon" because it bridges the gap between the stability of sulfones and the reactivity of amines.

-

Solubility Enhancement: Replacing a sulfone (

) with a sulfoximine ( -

Metabolic Stability: The hypervalent sulfur center is highly resistant to oxidative metabolism, often superior to amines which are prone to N-oxidation.

-

Vectorial Exploration: The nitrogen atom allows for the attachment of alkyl or aryl groups, enabling researchers to probe new vectors in the enzyme active site without changing the core scaffold geometry.

Mechanistic Diagram: Sulfone vs. Sulfoximine Bioisosterism

Figure 1: Strategic logic for replacing sulfones with sulfoximines in medicinal chemistry optimization.

Validated Synthesis Protocol

Method: Metal-Free Oxidative Imination of Sulfoxides Objective: Synthesis of NH-Sulfoximine from Methyl p-Tolyl Sulfoxide.

Rationale

Traditional methods utilizing sodium azide in polyphosphoric acid (Schmidt reaction) are hazardous due to the risk of explosion and formation of hydrazoic acid. The protocol below utilizes (Diacetoxyiodo)benzene (PIDA) and Ammonium Carbamate , a modern, bench-stable, and metal-free approach that offers high yields and operational safety.

Reagents & Materials

-

Substrate: Methyl p-tolyl sulfoxide (1.0 eq)

-

Oxidant: (Diacetoxyiodo)benzene (PIDA) (1.5 eq)

-

Nitrogen Source: Ammonium carbamate (

) (1.5 - 2.0 eq) -

Solvent: Methanol (MeOH) (0.1 M concentration relative to substrate)

-

Workup: Dichloromethane (DCM), Sodium thiosulfate (

), Brine.

Step-by-Step Workflow

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl p-tolyl sulfoxide (10 mmol) in MeOH (100 mL).

-

Addition: Add Ammonium carbamate (15 mmol) to the solution.

-

Oxidation: Add PIDA (15 mmol) in one portion. The reaction is typically exothermic; ensure adequate stirring.

-

Reaction: Stir the mixture at Room Temperature (25°C) for 2–4 hours. Monitor consumption of the sulfoxide by TLC (eluent: EtOAc/Hexane) or LC-MS.

-

Quenching: Once conversion is complete, remove the solvent under reduced pressure (rotary evaporator) to obtain a crude residue.

-

Extraction: Redissolve the residue in DCM (50 mL) and water (30 mL).

-

Wash: Wash the organic layer with saturated aqueous

(to remove iodobenzene byproducts/excess oxidant) and then brine. -

Drying: Dry the organic phase over anhydrous

, filter, and concentrate. -

Purification: Purify via flash column chromatography (Silica gel, Gradient: 0%

10% MeOH in DCM) to yield the pure Imino(methyl)(4-methylphenyl)-lambda6-sulfanone .

Synthesis Workflow Diagram

Figure 2: Metal-free oxidative imination workflow for the synthesis of CAS 22132-97-4.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical criteria must be met:

-

1H NMR (400 MHz, CDCl3): Look for the characteristic methyl singlet attached to sulfur (

ppm) and the aromatic AA'BB' system of the p-tolyl group ( -

IR Spectroscopy: Distinctive absorption bands for

( -

Mass Spectrometry: ESI+

.

References

-

Frings, M., Bolm, C., et al. "Sulfoximines from Sulfoxides: Enantioselective Synthesis and Biological Applications." European Journal of Organic Chemistry, 2017.

-

Lücking, U. "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 2013.

-

Zhdankin, V. V. "Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds." John Wiley & Sons, 2013. (Basis for PIDA methodology).

-

PubChem Compound Summary. "Sulfoximine, S-methyl-S-(4-methylphenyl)- (CAS 22132-97-4)." National Center for Biotechnology Information.

-

Okamura, H., & Bolm, C. "Integrative Synthesis of Sulfoximines." Organic Letters, 2004.[9] (Foundational modern synthesis reference).

Sources

- 1. endotherm-lsm.com [endotherm-lsm.com]

- 2. Sulfoximine,S-methyl-S-(4-methylphenyl) | CAS#:22132-97-4 | Chemsrc [chemsrc.com]

- 3. (S)-(+)-Methyl phenyl sulfoximine | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. [4-(Dimethylamino)phenyl](imino)methyl-lambda6-sulfanone | 2060063-40-1 | Benchchem [benchchem.com]

- 6. S-METHYL-S-(4-METHYLPHENYL) SULFOXIMINE | 22132-97-4 [m.chemicalbook.com]

- 7. bldpharm.com.tr [bldpharm.com.tr]

- 8. chemscene.com [chemscene.com]

- 9. Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection [organic-chemistry.org]

Bioisosteric Potential of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone vs. Sulfones: A Technical Guide for Medicinal Chemistry

The Paradigm Shift in Sulfur(VI) Pharmacophores

For decades, the sulfone group (–SO₂–) has been a reliable, metabolically stable pharmacophore in drug discovery. However, as target binding sites become more lipophilic and complex, the incorporation of symmetrical, highly lipophilic sulfones frequently leads to the "brick-dust" phenomenon—compounds with high lattice energy, poor aqueous solubility, and suboptimal oral bioavailability.

As a Senior Application Scientist navigating lead optimization, I advocate for the bioisosteric replacement of sulfones with sulfoximines[1]. By replacing one of the sulfone oxygen atoms with an imino group (=NH), we generate a monoaza analogue. To practically evaluate this transition, Imino(methyl)(4-methylphenyl)-lambda6-sulfanone (also known as S-methyl-S-(4-methylphenyl)sulfoximine, CAS: 22132-97-4) serves as an ideal, highly characterized model scaffold[2].

Mechanistic Rationale: Why Sulfoximines Outperform Sulfones

The decision to swap a sulfone for a sulfoximine is not merely a structural tweak; it is a calculated physicochemical overhaul driven by three core causalities[3]:

-

Symmetry Disruption and Chirality: Sulfones are tetrahedral and symmetrical. The introduction of the =NH group in Imino(methyl)(4-methylphenyl)-lambda6-sulfanone breaks this symmetry, creating a stable stereocenter at the sulfur atom. This 3D complexity disrupts flat molecular packing, significantly lowering the crystal lattice energy and melting point, which directly drives up thermodynamic solubility.

-

Hydrogen Bond Vectoring: A sulfone provides two hydrogen-bond acceptors (HBA) but zero donors. The unsubstituted nitrogen in the sulfoximine introduces a potent hydrogen-bond donor (HBD) while retaining two HBAs (the oxygen and the nitrogen). This allows for novel, directional interactions with target kinase hinge regions or nuclear receptors.

-

Lipophilic Efficiency (LipE): The introduction of the polar =NH group generally lowers the partition coefficient (logD) by 1.0 to 1.5 units compared to the parent sulfone. This reduction in lipophilicity enhances permeability and reduces nonspecific protein binding without sacrificing the metabolic stability inherent to sulfur(VI) species.

Structural and physicochemical divergence in sulfone to sulfoximine bioisosteric replacement.

Comparative Physicochemical Profiling

To quantify the bioisosteric advantage, we benchmark the properties of the standard methyl 4-methylphenyl sulfone against its sulfoximine counterpart.

| Physicochemical Property | Methyl 4-methylphenyl sulfone | Imino(methyl)(4-methylphenyl)-lambda6-sulfanone | Impact on Drug Design |

| Stereochemistry | Achiral | Chiral (Stable enantiomers) | Enables stereospecific target engagement. |

| H-Bond Donors (HBD) | 0 | 1 (via =NH) | Improves aqueous solvation. |

| H-Bond Acceptors (HBA) | 2 (via =O, =O) | 2 (via =O, =N) | Maintains core target interactions. |

| Polar Surface Area (PSA) | 42.5 Ų | 46.2 Ų | Slight increase, remains highly permeable. |

| Aqueous Solubility (pH 7.4) | Low (< 50 µM) | High (> 500 µM) | Prevents formulation and absorption hurdles. |

| Metabolic Stability (HLM) | High | High | Resists CYP450-mediated oxidation. |

Self-Validating Experimental Workflows

Protocol 1: Metal-Free Synthesis of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Historically, sulfoximine synthesis relied on the highly toxic and explosive hydrazoic acid (NaN₃/H₂SO₄). To ensure laboratory safety and scalability, we utilize the modern, metal-free NH-transfer protocol developed by Bull and Luisi[4].

Causality of Reagent Selection: We utilize diacetoxyiodobenzene[PhI(OAc)₂] combined with ammonium carbamate. Ammonium carbamate acts as a safe, solid ammonia source that slowly decomposes in methanol to release NH₃ and CO₂. The NH₃ reacts with PhI(OAc)₂ to form a highly electrophilic, short-lived iodonitrene intermediate (PhI=N⁺), which stereospecifically attacks the lone pair of the starting sulfoxide[5].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of methyl 4-methylphenyl sulfoxide in 5.0 mL of anhydrous methanol in an open flask (to allow CO₂ venting).

-

Reagent Addition: Add 4.0 equivalents of ammonium carbamate (NH₄CO₂NH₂), followed by 2.5 equivalents of PhI(OAc)₂[6].

-

Reaction: Stir the mixture at 25 °C for 30–45 minutes. Self-Validation: Monitor via TLC/LC-MS. The reaction is complete when the sulfoxide mass (M+H) shifts by exactly -1 Da (loss of O, addition of NH is a net -1 Da shift in precursor mass, but functionally it is an addition of NH to the sulfoxide, yielding +15 Da from the sulfoxide). Correction: The mass of the sulfoxide (154 g/mol ) shifts to the sulfoximine (169 g/mol ), a +15 Da shift.

-

Quenching & Extraction: Evaporate the methanol under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM.

-

Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (EtOAc/Hexane) to yield the pure sulfoximine[5].

-

Chiral Resolution: Because the product is a racemate, utilize Chiral Supercritical Fluid Chromatography (SFC) to isolate the pure (S)- and (R)-enantiomers for biological profiling.

Protocol 2: High-Throughput ADME Validation

To prove the bioisosteric superiority of the synthesized sulfoximine, we execute a self-validating ADME workflow.

A. Thermodynamic Solubility Profiling: Causality: Kinetic solubility (DMSO spike into buffer) often causes supersaturation, yielding false positives. We use the shake-flask thermodynamic method to measure the true equilibrium solubility of the crystalline lattice.

-

Add 2 mg of the solid sulfoximine to 1 mL of pH 7.4 phosphate buffer.

-

Shake at 37 °C for 24 hours to ensure complete thermodynamic equilibrium.

-

Centrifuge at 10,000 rpm for 15 minutes to pellet undissolved solid.

-

Self-Validation: Quantify the supernatant concentration using HPLC-UV against a standard curve prepared in matching solvent matrices.

B. Microsomal Stability (HLM) Assay: Causality: We must verify that the newly introduced =NH group does not act as a metabolic soft spot (e.g., via N-oxidation or N-dealkylation).

-

Incubate 1 µM of the sulfoximine with Human Liver Microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37 °C.

-

Initiate the reaction by adding an NADPH-regenerating system (isolating CYP450-dependent metabolism).

-

Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Self-Validation System: Run Verapamil concurrently as a high-clearance positive control, and a minus-NADPH negative control to rule out chemical degradation. Analyze remaining parent compound via LC-MS/MS to calculate intrinsic clearance (CL_int).

Self-validating synthetic and ADME workflow for sulfoximine bioisostere characterization.

Conclusion

The transition from sulfones to sulfoximines represents a critical evolution in medicinal chemistry. By utilizing Imino(methyl)(4-methylphenyl)-lambda6-sulfanone as a foundational scaffold, researchers can systematically lower logD, enhance thermodynamic solubility, and introduce novel stereospecific hydrogen-bonding interactions. Supported by modern, metal-free synthetic protocols, the sulfoximine functional group is no longer a synthetic challenge, but a highly accessible and privileged bioisostere.

References

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. CAS 22132-97-4: 1-methyl-4-(S-methylsulfonimidoyl)benzene [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Solubility profile of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone in organic solvents

The Thermodynamic Solubility Profile of Imino(methyl)(4-methylphenyl)- -sulfanone in Organic Solvents: A Technical Guide

Executive Summary

Imino(methyl)(4-methylphenyl)-

As a Senior Application Scientist, I have consistently observed that mastering the solubility behavior of sulfoximines is critical. Accurate solubility data prevents supersaturation artifacts during formulation, optimizes cross-coupling reaction conditions, and ensures reliable analytical quantification. This whitepaper provides an in-depth analysis of the solubility profile of this compound, grounded in thermodynamic principles and validated experimental methodologies.

Structural and Physicochemical Profiling

The solubility of p-tolyl methyl sulfoximine is dictated by its amphiphilic structural dichotomy. The molecule consists of two distinct domains:

-

A Lipophilic Domain: The p-tolyl (4-methylphenyl) ring provides moderate lipophilicity and facilitates

stacking and dispersion interactions with non-polar and aromatic solvents. -

A Highly Polar Core: The sulfoximine group is isoelectronic with a sulfone but features a basic nitrogen atom that creates structural asymmetry. Crucially, the NH group acts as a potent hydrogen-bond donor, while both the nitrogen and oxygen atoms serve as strong hydrogen-bond acceptors 2.

This dual hydrogen-bond donor/acceptor functionality ensures that structurally simple sulfoximines are readily soluble in protic and polar aprotic solvents, while their solubility in strictly non-polar aliphatic hydrocarbons remains fundamentally limited 2.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To systematically predict and understand the solubility of p-tolyl methyl sulfoximine, we apply the Hansen Solubility Parameter (HSP) framework. HSP breaks down the cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion (

-

Dispersion (

): Driven by the aromatic ring and methyl groups. -

Polarity (

): Driven by the strong dipole moment of the S=O and S=N bonds. -

Hydrogen-bonding (

): Exceptionally high due to the NH moiety.

Solvents whose HSP coordinates closely match those of the sulfoximine core will exhibit the highest solubilizing capacity (minimizing the interaction radius,

Fig 1: Hansen Solubility Parameter (HSP) interaction pathways for the sulfoximine core.

Empirical Solubility Profile in Organic Solvents

Based on the HSP framework and empirical observations of structurally analogous sulfoximines, the thermodynamic solubility of p-tolyl methyl sulfoximine can be categorized as follows. (Note: Values are representative benchmarks for technical guidance at 25°C).

| Solvent Class | Representative Solvent | Estimated Solubility Range (mg/mL) | Mechanistic Rationale |

| Polar Protic | Methanol (MeOH), Ethanol | > 100 (High) | Excellent |

| Polar Aprotic | DMSO, DMF, Dichloromethane | > 150 (Very High) | Strong |

| Aromatic / Ether | Toluene, THF | 30 - 80 (Moderate) | Favorable |

| Non-Polar Aliphatic | Hexane, Heptane | < 5 (Low) | Poor |

Experimental Methodology: The Shake-Flask & HPLC-UV Protocol

To obtain precise, self-validating thermodynamic solubility data for p-tolyl methyl sulfoximine, the "shake-flask" method coupled with HPLC-UV quantification is the industry gold standard 45. Unlike kinetic solubility assays (which often suffer from supersaturation artifacts), this protocol ensures the system reaches true thermodynamic equilibrium.

Step-by-Step Protocol:

-

Preparation of Excess Solid: Add 50-100 mg of p-tolyl methyl sulfoximine into a 4 mL borosilicate glass vial.

-

Causality: An excess amount ensures the continuous presence of a solid phase, which is mandatory for maintaining a saturated solution in equilibrium 5.

-

-

Solvent Addition & Thermal Equilibration: Add 1.0 mL of the target organic solvent. Seal the vial tightly and place it in an orbital shaker set to 25.0 ± 0.1 °C at 400 rpm for 48 to 72 hours.

-

Causality: Extended incubation guarantees that the dissolution rate plateau is reached, yielding true thermodynamic solubility rather than a transient kinetic state 4.

-

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to most organic solvents. Filtration removes sub-micron undissolved particulates that would otherwise artificially inflate the HPLC integration area.

-

-

Serial Dilution: Dilute the filtered aliquot with the mobile phase (e.g., Acetonitrile/Water) by a factor of 1:100 or 1:1000.

-

Causality: Sulfoximines are highly soluble in polar solvents; dilution ensures the concentration falls within the linear dynamic range of the UV detector, preventing signal saturation.

-

-

HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 column. Quantify the peak area at the compound's

against a pre-established multi-point calibration curve.

Fig 2: Thermodynamic solubility determination workflow via shake-flask and HPLC.

Implications for Drug Development and Synthesis

Understanding this solubility profile is paramount for downstream applications. In medicinal chemistry, the sulfoximine group is increasingly utilized as a bioisostere for sulfones and sulfonamides. Replacing a sulfone with a sulfoximine often significantly improves aqueous solubility while maintaining excellent solubility in polar organic solvents, facilitating easier downstream synthetic modifications (e.g., N-alkylation or cross-coupling reactions) 2. The high solubility in polar aprotic solvents like DMSO and DCM makes p-tolyl methyl sulfoximine an ideal substrate for homogeneous metal-catalyzed functionalizations.

References

-

CAS 22132-97-4: 1-methyl-4-(S-methylsulfonimidoyl)benzene - CymitQuimica. cymitquimica.com. 1

-

ORGANIC CHEMISTRY - RSC Publishing. rsc.org. 2

-

Hansen Solubility Parameters: More predictive power. hansen-solubility.com. 3

-

Determination of Thermodynamic Solubility - Bio-protocol. bio-protocol.org. 4

-

Application Note: A Step-by-Step Protocol for Determining the Solubility of Torcitabine - Benchchem. benchchem.com. 5

Introduction to chiral sulfur compounds and lambda6-sulfanones

Chiral -Sulfanones: The New Frontier of High-Valency Sulfur Pharmacophores

Executive Summary

Context: In the realm of medicinal chemistry, the sulfone group (

The Shift: These hexavalent sulfur (S(VI)) species represent a paradigm shift from "flat" biology to 3D pharmacophores. Unlike sulfones,

-

Vectorial Design: The ability to project substituents in specific 3D orientations.

-

Solubility Enhancement: The additional nitrogen functionality often lowers LogP and increases aqueous solubility compared to sulfones.

-

Metabolic Stability: High resistance to oxidative metabolism.

This guide serves as a technical blueprint for synthesizing and deploying chiral

Part 1: The Landscape of Chiral -Sulfur

Structural Anatomy & Nomenclature

While "sulfone" is a household term, the nomenclature for S(VI) analogs can be complex. The term

| Feature | Sulfone (Achiral) | Sulfonimidamide | |

| General Structure | |||

| Chirality | None (Achiral) | Chiral at Sulfur | Chiral at Sulfur |

| H-Bonding | Acceptor only | Acceptor + Donor (if NH free) | Acceptor + Donor |

| Geometry | Tetrahedral | Pseudo-Tetrahedral | Pseudo-Tetrahedral |

| Key Utility | Linker, metabolic block | Bioisostere, solubility enhancer | Transition state mimic |

The "Chiral Switch" Advantage

Replacing a sulfone with a chiral

-

Case Study: Raltegravir Analogues. Replacing the core scaffold with a sulfoximine maintained potency while improving metabolic stability.

-

Case Study: Pan-CDK Inhibitors. The sulfoximine moiety improved kinase selectivity by directing the N-substituent into a specific hydrophobic pocket, a feat impossible with the symmetric sulfone.

Part 2: Synthesis Strategies (The "How-To")

Constructing the S(VI) chiral center is the primary bottleneck. Two dominant strategies have emerged: Stereoselective Imidation (modifying S(IV)) and SuFEx (Sulfur Fluoride Exchange).

Pathway Visualization

The following diagram illustrates the oxidative evolution from sulfide to chiral

Caption: Evolution of sulfur oxidation states. Yellow arrow indicates the critical imidation step transforming S(IV) to chiral S(VI), bypassing the achiral sulfone dead-end.

Part 3: Experimental Protocols

Protocol A: Stereospecific Synthesis via Imidation

This protocol describes the conversion of an enantiopure sulfoxide to a sulfoximine with retention of configuration . This is the gold standard for generating library compounds with defined stereochemistry.

Mechanism: Electrophilic nitrene transfer using a Rhodium catalyst. Precursor: Enantiopure sulfoxide (e.g., prepared via Kagan oxidation).

Materials:

-

Substrate: Enantiopure Sulfoxide (1.0 equiv)

-

Nitrogen Source: Trifluoroacetamide (1.5 equiv)

-

Oxidant: Diacetoxyiodobenzene (PhI(OAc)2) (1.5 equiv)

-

Catalyst:

(2.5 mol%) -

Solvent: Dichloromethane (DCM)

-

Base: MgO (2.5 equiv)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube, combine the sulfoxide (1.0 mmol), trifluoroacetamide (1.5 mmol), MgO (2.5 mmol), and

(0.025 mmol). -

Solvation: Add DCM (5 mL) under an Argon atmosphere.

-

Oxidant Addition: Add PhI(OAc)2 (1.5 mmol) in one portion.

-

Reaction: Seal the tube and stir at 40°C for 12 hours . The reaction usually proceeds via a transient iodonium ylide species.

-

Quench: Filter the suspension through a pad of Celite to remove MgO and Rh residues. Rinse with DCM.

-

Deprotection (Optional): The resulting N-trifluoroacetyl sulfoximine is often stable. To reveal the free NH-sulfoximine (

-sulfanone), treat the crude residue with -

Purification: Concentrate and purify via flash column chromatography (EtOAc/Hexane gradient).

Critical Control Point: The stereochemistry is generally retained . If the starting sulfoxide is (R), the product will be (R)-sulfoximine.

Protocol B: SuFEx (Sulfur Fluoride Exchange)

For rapid library generation, the SuFEx method (pioneered by Sharpless) allows for the modular assembly of S(VI) centers using sulfonimidoyl fluorides.

Methodology Summary:

-

Formation: React a sulfonimidoyl fluoride (

) with a silyl ether or amine. -

Catalysis: Use DBU (10 mol%) or BTMG as a base catalyst.

-

Outcome: This reaction is "click-like"—high yield, tolerance to water/oxygen, and usually requires minimal purification.

Part 4: Applications & Bioisosteric Logic

Why choose a

| Property | Sulfone ( | Sulfoximine ( | Impact on Drug Design |

| LogP | Moderate | Lower (More Polar) | Improves aqueous solubility and oral bioavailability. |

| H-Bonding | 2 Acceptors | 1 Acceptor, 1 Donor/Acceptor | The NH provides a new "handle" for active site interactions (e.g., Asp/Glu residues). |

| Metabolic Stability | High | High | Both are resistant to CYP450 oxidation, unlike sulfides/sulfoxides. |

| Configuration | Achiral | Stable Enantiomers | Allows for kinetic resolution of biological targets (eutomer vs. distomer). |

Case Study: CDK Inhibitors

In the development of Cyclin-Dependent Kinase (CDK) inhibitors, replacing a sulfone linker with a sulfoximine allowed researchers to attach an alkyl group to the nitrogen. This alkyl group protruded into a previously unexplored hydrophobic pocket in the ATP-binding site, increasing selectivity for CDK2 over CDK1 by 100-fold.

References

-

Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

-

Teng, S., et al. (2023). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. Nature Synthesis. Link

-

Fokin, V. V., & Sharpless, K. B. (2014). SuFEx: A New Generation of Click Chemistry. Angewandte Chemie. Link

-

Bull, J. A., & Luisi, L. (2016). Sulfoximines and Sulfonimidamides as Bioisosteres. ChemMedChem. Link

-

PubChem Compound Summary . Imino(methyl)(pyridin-2-yl)-lambda6-sulfanone. National Center for Biotechnology Information. Link

Methodological & Application

Using Imino(methyl)(4-methylphenyl)-lambda6-sulfanone as a directing group in C-H activation

Application Note: Precision C-H Activation Using Imino(methyl)(4-methylphenyl)- -sulfanone

Executive Summary

Imino(methyl)(4-methylphenyl)-

This guide details the application of this reagent as a transformable directing group for the construction of 1,2-benzothiazines and ortho-functionalized arenes . Its high stability, strong N-coordination, and potential for late-stage diversification make it an essential tool for accessing novel pharmacophores.

Technical Foundation: The Reagent

Chemical Profile[1][2][3][4][5]

-

Systematic Name: Imino(methyl)(4-methylphenyl)-

-sulfanone[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Common Name:

-Methyl- -

Structure: A hypervalent sulfur(VI) center bonded to a methyl group, a p-tolyl group, an oxygen, and a free imine (=NH).

-

Role: Monodentate Directing Group (N-donor).

Why Use This Directing Group?

| Feature | Advantage in C-H Activation |

| Chirality | The sulfur atom is a stereogenic center.[3] Enantioenriched sulfoximines can induce diastereoselectivity in C-H functionalization. |

| 3D Geometry | The tetrahedral geometry prevents "flat" molecular stacking, improving solubility and physicochemical properties of drug candidates. |

| N-Coordination | The |

| Transformability | Post-reaction, the sulfoximine moiety is often retained as a pharmacophore (e.g., in MKK4 inhibitors) rather than being removed. |

Mechanistic Insight: The Catalytic Cycle

The efficiency of this DG relies on its ability to stabilize high-valent metal intermediates. The following diagram illustrates the mechanism for a Rh(III)-catalyzed annulation with an alkyne/diazo partner, a standard benchmark reaction.

Pathway Visualization

Figure 1: Catalytic cycle for Rh(III)-catalyzed C-H annulation directed by sulfoximine. The key step is the formation of the 5-membered metallacycle (Intermediate B) via Concerted Metalation-Deprotonation (CMD).[3]

Application Protocol: Synthesis of 1,2-Benzothiazines

This protocol describes the Rh(III)-catalyzed annulative coupling of Imino(methyl)(4-methylphenyl)-

Materials & Reagents

-

Substrate: Imino(methyl)(4-methylphenyl)-

-sulfanone (1.0 equiv). -

Coupling Partner:

-Diazo ester or Diphenylacetylene (1.2–2.0 equiv). -

Catalyst:

(Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (2.5–5.0 mol%). -

Additive: Silver Acetate (AgOAc) or Silver Pivalate (AgOPiv) (10–20 mol%). Role: Halide scavenger and carboxylate source for CMD.

-

Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH. Note: TFE often accelerates C-H activation.

Step-by-Step Procedure

-

Setup: In a clean, oven-dried screw-cap vial equipped with a magnetic stir bar, weigh out:

-

Sulfoximine substrate (0.2 mmol).[4]

- (3.1 mg, 0.005 mmol, 2.5 mol%).

-

AgOAc (6.7 mg, 0.04 mmol, 20 mol%).

-

-

Solvent Addition: Add TFE (2.0 mL) to the vial. The mixture may appear as a suspension.

-

Coupling Partner: Add the diazo compound or alkyne (0.24 mmol, 1.2 equiv) in one portion.

-

Reaction: Seal the vial tightly. Stir the mixture at room temperature (for diazo compounds) or 60–80 °C (for internal alkynes) for 12–16 hours.

-

Checkpoint: Monitor reaction progress via TLC or LC-MS. The sulfoximine starting material should disappear.

-

-

Work-up:

-

Dilute the reaction mixture with dichloromethane (DCM, 10 mL).

-

Filter through a short pad of Celite to remove silver salts and catalyst residues.

-

Concentrate the filtrate under reduced pressure.[5]

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain the pure 1,2-benzothiazine product.

Expected Results

-

Yield: Typically 70–95%.

-

Selectivity: High regioselectivity for the ortho-position. If the meta-position is substituted, activation usually occurs at the less sterically hindered site.

Optimization & Troubleshooting (Expertise)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Inefficient C-H cleavage (CMD step). | Switch solvent to TFE or HFIP . These fluorinated alcohols stabilize the transition state and facilitate proton transfer. |

| No Reaction | Catalyst poisoning or oxidation state mismatch. | Ensure the reaction is run under air (if using oxidative conditions with Cu) or inert gas (if redox-neutral). For Rh(III), Ag salt is critical to generate the active cationic species. |

| Regio-isomers | Substrate has two available ortho sites. | Introduce a blocking group at the meta-position or use steric bulk to favor one site. |

| Enantiomerization | Racemization of the S-center. | Avoid excessive temperatures (>100 °C). Most Rh(III) protocols preserve the chiral configuration of the sulfur center. |

References

-

Bolm, C. et al. (2013).[6][7][4] Rh(III)-Catalyzed C-H Functionalization of Sulfoximines with Alkynes.[8][4][9][10] Angewandte Chemie International Edition.[7] [Link]

-

Li, X. et al. (2020).[6][4] Sulfoximines-Assisted Rh(III)-Catalyzed C–H Activation and Intramolecular Annulation for the Synthesis of Fused Isochromeno-1,2-Benzothiazines.[7][11] Molecules.[8][6][7][4][2][9][10][11][12][13][14] [Link]

-

Dong, G. et al. (2014). Ir(III)-catalyzed amidation/cyclization of sulfoximines.[6][4] Chemical Science.[6][2][11] [Link]

-

Yoshino, T. et al. (2022).[6][4] Ru(II)-catalyzed enantioselective C–H activation/annulation of sulfoximines.[6][4][12] Journal of the American Chemical Society. [Link]

Sources

- 1. bldpharm.com.tr [bldpharm.com.tr]

- 2. endotherm-lsm.com [endotherm-lsm.com]

- 3. Sulfur stereogenic centers in transition-metal-catalyzed asymmetric C–H functionalization: generation and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02614C [pubs.rsc.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sulfoximines-Assisted Rh(III)-Catalyzed C-H Activation and Intramolecular Annulation for the Synthesis of Fused Isochromeno-1,2-Benzothiazines Scaffolds under Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone , Package: 250mg , Laibo Chem - Acs Reagentes [acsreagentes.com.br]

- 14. Sulfoximines Assisted Rh(III)-Catalyzed C-H Activation/Annulation Cascade to Synthesize Highly Fused Indeno-1,2-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalytic applications of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone ligands

Application Note: Catalytic Applications of Imino(methyl)(4-methylphenyl)-

Executive Summary

Imino(methyl)(4-methylphenyl)-

This guide details the utility of this ligand class in two primary domains:

-

Chiral Ligand for Metal Catalysis: Specifically, the use of N-functionalized derivatives in Copper(II)-catalyzed asymmetric Mukaiyama-type aldol reactions.

-

Directing Group (DG) for C-H Activation: Utilizing the free imino nitrogen as a directing motif for Rhodium- and Cobalt-catalyzed annulations.

Ligand Architecture & Properties

The sulfoximine moiety (

-

Chirality: The sulfur atom is tetrahedrally coordinated and stereogenic. The enantiomers are configurationally stable up to 200°C.

-

Electronic Profile: The sulfoximine group is strongly electron-withdrawing (

), yet the nitrogen remains basic enough to coordinate to transition metals (Cu, Pd, Rh). -

Coordination Mode: It acts primarily as a

-donor through the nitrogen. In C1-symmetric ligands, the sulfoximine nitrogen often pairs with another donor (e.g., pyridine or amine) to form a chelate.

Figure 1: Ligand Structure & Coordination Logic

Caption: The sulfoximine core features a stereogenic sulfur center.[1] The Nitrogen atom serves as the primary coordination site for catalysis.

Protocol 1: Synthesis of the Enantioenriched Ligand Scaffold

Before catalytic application, the sulfoximine core must be synthesized. The modern "One-Pot" oxidative imination protocol is preferred for its operational simplicity and high yield.

Objective: Synthesis of (S)-S-Methyl-S-(4-methylphenyl)sulfoximine.

Reagents:

-

(S)-Methyl p-tolyl sulfoxide (Enantiopure starting material ensures enantiopure product).

-

Ammonium carbamate (

) – Ammonia source. -

(Diacetoxyiodo)benzene (PhI(OAc)

) – Oxidant. -

Methanol (Solvent).[2]

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with (S)-methyl p-tolyl sulfoxide (1.0 equiv) and Methanol (0.5 M concentration).

-

Addition: Add Ammonium carbamate (1.5 equiv) followed by PhI(OAc)

(1.5 equiv) at room temperature. -

Reaction: Stir the mixture at 25°C for 2–4 hours. The reaction typically proceeds via an iodonitrene intermediate.[3][4]

-

Checkpoint: Monitor by TLC.[5] The sulfoxide spot should disappear, and a more polar sulfoximine spot should appear.

-

-

Workup: Remove solvent under reduced pressure. Redissolve the residue in DCM and wash with saturated

. -

Purification: Flash column chromatography (Ethyl Acetate/Hexane) yields the pure NH-sulfoximine.

Yield: Typically 85–95%. Stereochemistry: Retention of configuration at Sulfur.[6]

Protocol 2: Copper-Catalyzed Asymmetric Mukaiyama-Type Aldol Reaction

This protocol utilizes a C1-symmetric aminosulfoximine ligand (derived from the core scaffold) to catalyze the addition of silyl enol ethers to pyruvate esters. This reaction is critical for generating quaternary stereocenters.

Mechanism: The sulfoximine nitrogen and a pendant amine group coordinate to Cu(II), creating a chiral Lewis acid complex that activates the pyruvate carbonyl.

Materials

-

Catalyst Precursor: Copper(II) Triflate (

). -

Ligand: N-[2-(Dialkylamino)ethyl]-S-methyl-S-(4-methylphenyl)sulfoximine (prepared by alkylation of the Protocol 1 product).

-

Substrate: Methyl pyruvate.

-

Nucleophile: 1-Phenyl-1-(trimethylsilyloxy)ethene.[7]

-

Solvent: Anhydrous THF.

Experimental Procedure

-

Catalyst Formation:

-

In a flame-dried Schlenk tube under Argon, dissolve

(0.10 mmol, 10 mol%) and the Sulfoximine Ligand (0.11 mmol, 11 mol%) in anhydrous THF (2 mL). -

Stir for 1 hour at room temperature. The solution typically turns deep blue/green, indicating complex formation.

-

-

Substrate Addition:

-

Add Methyl pyruvate (1.0 mmol) to the catalyst solution.

-

Cool the mixture to the optimization temperature (typically 0°C or -78°C for maximum enantioselectivity).

-

-

Reaction:

-

Add the silyl enol ether (1.2 mmol) dropwise.

-

Stir for 12–24 hours.

-

Monitoring: Check consumption of pyruvate by TLC or GC-MS.

-

-

Quench & Hydrolysis:

-

Quench with saturated aqueous

.[5] -

Add 1N HCl (1 mL) and stir for 10 minutes to hydrolyze the silyl ether product to the alcohol.

-

-

Isolation:

-

Extract with Ethyl Acetate (3x). Dry over

. -

Purify via silica gel chromatography.

-

Expected Results:

-

Yield: >90%

-

Enantiomeric Excess (ee): 90–98% (Dependent on temperature and ligand N-substitution).

Table 1: Troubleshooting the Aldol Reaction

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or Catalyst | Use freshly distilled THF; dry |

| Low ee | Racemization of Ligand | Verify ligand optical purity via chiral HPLC. Ensure reaction temperature is maintained. |

| No Reaction | Catalyst Poisoning | Ensure silyl enol ether is acid-free. Avoid amine impurities in substrates. |

Protocol 3: Sulfoximine as a Directing Ligand (C-H Activation)

In this application, the sulfoximine is technically the substrate, but its coordination chemistry is the driver. The free NH group directs a metal (Rh, Co) to the ortho position of the S-aryl ring.

Workflow:

-

Coordination: The Sulfoximine N binds to

. -

C-H Activation: The Metal inserts into the ortho-C-H bond.

-

Annulation: An alkyne or diazo compound inserts, forming a cyclic benzothiazine.

Figure 2: C-H Activation Pathway

Caption: The sulfoximine Nitrogen directs the Rh(III) catalyst to activate the ortho-C-H bond, forming a stable metallacycle intermediate.

References

-

Bolm, C., & Langner, M. (2004).[7] C1-Symmetric Sulfoximines as Ligands in Copper-Catalyzed Asymmetric Mukaiyama-Type Aldol Reactions. Angewandte Chemie International Edition, 43(44), 5984–5987. Link

-

Briggs, E. L., et al. (2020). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides. Organic Syntheses, 97, 186–204. Link

-

Cheng, H., & Bolm, C. (2023). Copper-Catalyzed N-H Functionalizations of NH-Sulfoximines. RWTH Publications.[8] Link

-

Trost, B. M. (1992). Sulfoximines: Chemical Chameleons. Synlett, 1992(01), 21–32. Link

-

Frings, M., & Bolm, C. (2012). Enantioselective Synthesis of Sulfoximines. European Journal of Organic Chemistry, 2012(9), 1689–1701. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. C1-Symmetric Sulfoximines as Ligands in Copper-Catalyzed Asymmetric Mukaiyama-Type Aldol Reactions [organic-chemistry.org]

- 8. Sulfoximines as ligands in copper-catalyzed asymmetric vinylogous Mukaiyama-type aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxidative imination of sulfides to form Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Application Note: Oxidative Imination of Sulfides to Form Imino(methyl)(4-methylphenyl)- -sulfanone

Methodology:Executive Summary

This application note details a robust, metal-free protocol for the direct conversion of methyl p-tolyl sulfide to Imino(methyl)(4-methylphenyl)-

Historically, sulfoximine synthesis required hazardous reagents (e.g., hydrazoic acid, organic azides) or expensive transition metal catalysts (Rh, Ru). The protocol described herein utilizes (Diacetoxyiodo)benzene (PIDA) as a mild oxidant and ammonium carbamate as a safe, solid ammonia source. This method, validated by recent Organic Syntheses standards, offers a scalable, "green" pathway ideal for medicinal chemistry applications where the sulfoximine moiety serves as a metabolically stable bioisostere for sulfones, sulfonamides, or carboxylic acids.

Key Advantages

-

Safety: Eliminates the use of explosive azides and toxic metal catalysts.

-

Operational Simplicity: Open-flask, room-temperature reaction in methanol.

-

Scalability: Validated from milligram to multigram scales.

-

Atom Economy: One-pot "N" and "O" transfer.[1]

Scientific Principles & Mechanism[2][3]

The Sulfoximine Pharmacophore

The target molecule contains a chiral sulfur center (

Reaction Mechanism: Hypervalent Iodine Cycle

The transformation proceeds via a hypervalent iodine(III) pathway. The oxidant, PhI(OAc)

Mechanistic Pathway:

-

Ligand Exchange: Ammonium carbamate reacts with PhI(OAc)

to form an acetoxy-amino-iodinane intermediate. -

S-N Bond Formation: The sulfide nucleophile attacks the electrophilic iodine species, transferring the nitrogen group to form a sulfilimine intermediate (

). -

Oxidation: The remaining oxidant (or in situ generated peracid species) oxidizes the sulfilimine to the final sulfoximine (

).

Figure 1: Mechanistic flow of the oxidative imination process. The reaction proceeds through a discrete sulfilimine intermediate which is subsequently oxidized.

Experimental Protocol

Caution: Perform all reactions in a fume hood. Methanol is toxic and flammable. PhI(OAc)

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |

| Methyl p-tolyl sulfide | 138.23 | 1.0 | Substrate |

| Ammonium Carbamate | 78.07 | 2.0 - 4.0 | Nitrogen Source |

| (Diacetoxyiodo)benzene (PIDA) | 322.10 | 2.5 | Oxidant |

| Methanol (MeOH) | - | Solvent (0.5 M) | Solvent |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a round-bottom flask (sized such that the liquid fills ~20% of volume) with a magnetic stir bar.

-

Add Methyl p-tolyl sulfide (1.0 equiv) and Methanol (concentration ~0.2–0.5 M relative to sulfide).

-

Add Ammonium Carbamate (2.0 equiv) in one portion.

-

Note: The carbamate may not fully dissolve initially; this is normal.

-

Step 2: Oxidant Addition (Critical Step)

-

Add PhI(OAc)

(2.5 equiv) in portions over 5–10 minutes.-

Observation: The reaction is slightly exothermic. Gas evolution (

) will occur as the carbamate decomposes. The solution typically turns yellow.

-

-

Stir the mixture vigorously at room temperature (23–25 °C) . Do not heat.

-

Time: Reaction is typically complete within 1–3 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The intermediate sulfilimine may be visible early on but should convert fully to the sulfoximine.[5]

-

Step 3: Workup

-

Remove the solvent (MeOH) under reduced pressure (rotary evaporator) to obtain a semi-solid residue.

-

Quench/Neutralize: Redissolve the residue in Ethyl Acetate (EtOAc) and add saturated aqueous NaHCO

. Stir for 15 minutes to neutralize acetic acid byproducts. -

Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer 2x with EtOAc.[5]

-

Wash: Wash combined organics with water (to remove ammonium salts) and brine.

-

Dry: Dry over anhydrous Na

SO

Step 4: Purification

-

Purify the crude material via Flash Column Chromatography .

Experimental Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of methyl p-tolyl sulfoximine.

Analytical Validation

To ensure the integrity of the synthesized Imino(methyl)(4-methylphenyl)-

| Technique | Expected Signal / Characteristic |

| Physical State | White crystalline solid (mp ~100–102 °C). |

| Characteristic signals for S-Me (~44-46 ppm) and Ar-Me (~21 ppm). | |

| IR Spectroscopy | Strong absorptions: |

| Mass Spec (ESI) | [M+H] |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet Oxidant | Ensure PhI(OAc) |

| Incomplete Reaction | Insufficient NH Source | Add an extra 0.5–1.0 equiv of Ammonium Carbamate. |

| Product Loss | Water Solubility | Sulfoximines are polar. Ensure thorough extraction of the aqueous layer (3-4 times) with EtOAc or DCM. |

| Difficult Separation | Iodobenzene Co-elution | Iodobenzene (byproduct) is non-polar. Flush column with Hexane first, then switch to EtOAc to elute the polar sulfoximine. |

References

-

Bull, J. A.; Luisi, R. et al. "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer." Molecules2023 , 28(3), 1120.[2] Link

-

Bull, J. A.; Luisi, R. "Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene." Organic Syntheses2023 , 100, 48–60.[3] Link

-

Zenzola, M.; Bull, J. A.; Luisi, R. "Straightforward Synthesis of NH-Sulfoximines from Sulfides via a Metal-Free Multicomponent Process." Chemistry – A European Journal2017 , 23, 15189.[3]

-

PubChem Compound Summary. "Imino(methyl)(4-methylphenyl)-lambda6-sulfanone (CID 12463931)." National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Dehydrogenative Imination of Low-Valent Sulfur Compounds—Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: Optimized Reaction Conditions for the N-Arylation of Methyl(p-tolyl)sulfoximine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide

Strategic Context & Substrate Rationale

Sulfoximines have emerged as highly valuable structural motifs in medicinal chemistry, frequently serving as bioisosteres for sulfonamides and sulfonates due to their enhanced aqueous solubility, metabolic stability, and inherent chirality[1]. The late-stage functionalization of the sulfoximine nitrogen via C–N cross-coupling (N-arylation) is a critical transformation for generating diverse analog libraries[2].

Methyl(p-tolyl)sulfoximine serves as an ideal benchmark substrate and versatile building block. From an analytical perspective, it provides two distinct, non-overlapping

Mechanistic Pathways & Catalyst Selection

The N-arylation of sulfoximines can be achieved through three primary transition-metal-catalyzed pathways: Palladium (Buchwald-Hartwig type), Copper (Ullmann type), and Nickel (Electrocatalytic)[3],[4],[1].

While Palladium catalysis historically dominated this space, the high cost of Pd precatalysts and complex phosphine ligands (e.g., BINAP, Xantphos) limits large-scale process viability[4],[5]. Consequently, Copper(I)-catalyzed cross-coupling has become the industry standard for aryl iodides due to its cost-effectiveness, robust functional group tolerance, and scalability[4].

The copper-catalyzed cycle relies on a

Figure 1: Copper-catalyzed Ullmann-type mechanistic cycle for the N-arylation of sulfoximines.

Quantitative Method Comparison

To aid in route scouting, the following table summarizes the quantitative parameters of the leading N-arylation methodologies for methyl(p-tolyl)sulfoximine.

Table 1: Comparative Analysis of N-Arylation Methodologies

| Parameter | Copper-Catalyzed (Ullmann)[4] | Photoexcited Palladium[1] | Nickel Electrocatalysis[3] |

| Catalyst Loading | CuI (10 mol%) | Pd(OAc) | NiBr |

| Ligand | DMEDA (20 mol%) | Xantphos (10 mol%) | dtbbpy (10 mol%) |

| Base | Cs | Cs | None required |

| Solvent | Toluene (Degassed) | Dioxane or Toluene | DMF/MeCN |

| Temperature | 110 °C | 40 °C (440 nm Blue LED) | Room Temperature |

| Optimal Substrates | Aryl Iodides | Aryl Bromides & Iodides | Aryl Bromides & Chlorides |

| Typical Yields | 85% – 98% | 75% – 95% | 70% – 90% |

| Process Cost | Low | High | Moderate (Requires Potentiostat) |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation from the expected chemical pathway is immediately identified, saving time and resources.

Figure 2: Step-by-step experimental workflow for the Cu-catalyzed N-arylation.

Protocol A: Direct Copper-Catalyzed N-Arylation (For Aryl Iodides)

Based on the optimized conditions by Sedelmeier and Bolm[4],[5].

Reagents:

-

Methyl(p-tolyl)sulfoximine (1.0 equiv, 1.0 mmol, 169.2 mg)

-

Aryl Iodide (2.0 equiv, 2.0 mmol)

-

Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%, 19.0 mg)

-

N,N′-dimethylethylenediamine (DMEDA) (0.2 equiv, 20 mol%, 21.5

L) -

Cesium Carbonate (Cs

CO -

Anhydrous Toluene (1.0 mL, 1 M concentration)

Step-by-Step Procedure & Validation:

-

Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

-

Causality: Cu(I) is highly susceptible to aerobic oxidation. Strict exclusion of oxygen is mandatory to prevent catalyst deactivation.

-

-

Solid Loading: Add methyl(p-tolyl)sulfoximine, CuI, and Cs

CO -

Liquid Addition: Inject anhydrous, degassed toluene, followed by DMEDA (and the aryl iodide if liquid) via syringe.

-

Validation Checkpoint 1: Upon addition of DMEDA, the heterogeneous mixture should adopt a pale blue/green tint, indicating the formation of the active Cu(I)-diamine complex. A rapid shift to dark brown/black at room temperature indicates oxygen contamination; if observed, abort and re-degas solvents.

-

-

Reaction: Seal the Schlenk tube and heat the vigorously stirring mixture in an oil bath at 110 °C for 18–22 hours.

-

Quench & Workup: Cool the mixture to room temperature. Carefully neutralize the basic mixture by adding 1M aqueous HCl (approx. 3 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 5 mL).

-

Validation Checkpoint 2: Conduct TLC analysis (Hexanes/EtOAc 1:1) of the organic layer. The starting sulfoximine (R

-

-

Isolation: Dry the combined organic extracts over anhydrous MgSO

, filter, and concentrate under reduced pressure. Purify via flash column chromatography.-

Validation Checkpoint 3:

H NMR (CDCl

-

Protocol B: Sequential Finkelstein / N-Arylation (For Aryl Bromides)

Direct Cu-catalyzed coupling with aryl bromides often yields sluggish kinetics. To circumvent this, a one-pot, two-step protocol utilizing an in situ Finkelstein reaction is employed[4].

Step-by-Step Procedure & Causality:

-

Halide Exchange: In a Schlenk tube under Argon, combine the Aryl Bromide (1.0 equiv), CuI (10 mol%), DMEDA (20 mol%), and Sodium Iodide (NaI) (4.0 equiv) in anhydrous Dioxane. Heat at 110 °C for 20 hours.

-